PEN (rat)
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Overview
Description
PEN (rat) is an endogenous peptide that acts as an agonist for the GPR83 receptor. It is derived from the pro-protein proSAAS and consists of amino acids 221-242 of proSAAS . This peptide is involved in the regulation of feeding and possibly works in concert with the BigLEN - GPR171 ligand-receptor system .
Preparation Methods
The preparation of PEN (rat) involves the synthesis of the proSAAS protein, followed by its cleavage to produce the active peptide. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
PEN (rat) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
PEN (rat) has several scientific research applications, including:
Chemistry: It is used to study the structure and function of peptides and their interactions with receptors.
Biology: It is used to investigate the role of peptides in physiological processes, such as feeding and metabolism.
Medicine: It is used to develop new therapeutic agents targeting the GPR83 receptor.
Industry: It is used in the production of peptide-based products, such as diagnostics and therapeutics.
Mechanism of Action
PEN (rat) exerts its effects by binding to the GPR83 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate, and the activation of phospholipase C, which increases the levels of inositol trisphosphate and diacylglycerol .
Comparison with Similar Compounds
PEN (rat) is similar to other peptides derived from proSAAS, such as PEN (human) and PEN (mouse). it is unique in its specific sequence and its ability to activate the GPR83 receptor. Other similar compounds include:
PEN (human): Derived from the human proSAAS protein.
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H169N27O33/c1-46(2)37-60(117-93(153)65(42-76(138)139)120-86(146)57(27-30-70(104)130)113-92(152)66(43-77(140)141)122-97(157)78(50(9)10)123-82(142)54(17)103)85(145)110-45-73(133)127-34-20-24-67(127)95(155)115-59(29-32-75(136)137)89(149)125-80(52(13)14)100(160)129-36-22-26-69(129)99(159)128-35-21-25-68(128)96(156)114-58(28-31-74(134)135)87(147)119-64(41-71(105)131)94(154)124-79(51(11)12)98(158)121-61(38-47(3)4)84(144)109-44-72(132)111-55(18)83(143)116-62(39-48(5)6)91(151)118-63(40-49(7)8)90(150)112-56(23-19-33-108-102(106)107)88(148)126-81(53(15)16)101(161)162/h46-69,78-81H,19-45,103H2,1-18H3,(H2,104,130)(H2,105,131)(H,109,144)(H,110,145)(H,111,132)(H,112,150)(H,113,152)(H,114,156)(H,115,155)(H,116,143)(H,117,153)(H,118,151)(H,119,147)(H,120,146)(H,121,158)(H,122,157)(H,123,142)(H,124,154)(H,125,149)(H,126,148)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,161,162)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQFMRESNNLQN-CPPASMBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H169N27O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2301.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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